molecular formula C4H9ClFN B13589256 2-Fluorobut-3-en-1-aminehydrochloride

2-Fluorobut-3-en-1-aminehydrochloride

Cat. No.: B13589256
M. Wt: 125.57 g/mol
InChI Key: SQRMCRUQZDBPSA-UHFFFAOYSA-N
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Description

2-Fluorobut-3-en-1-aminehydrochloride is a chemical compound with the molecular formula C4H8FN·HCl. It is a fluorinated amine derivative, which is often used in various chemical and pharmaceutical research applications. The presence of both fluorine and amine groups in its structure makes it a versatile compound for synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobut-3-en-1-aminehydrochloride typically involves the fluorination of butenylamine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the butenylamine structure. This can be achieved using fluoride salts in polar aprotic solvents . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobut-3-en-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into fluorinated amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated aldehydes, while reduction can produce fluorinated amines.

Scientific Research Applications

2-Fluorobut-3-en-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluorobut-3-en-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobut-3-en-1-amine
  • 2-Fluorobut-3-en-1-ol
  • 2-Fluorobut-3-en-1-thiol

Uniqueness

2-Fluorobut-3-en-1-aminehydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. The presence of both fluorine and amine groups also provides distinct reactivity and interaction profiles, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H9ClFN

Molecular Weight

125.57 g/mol

IUPAC Name

2-fluorobut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C4H8FN.ClH/c1-2-4(5)3-6;/h2,4H,1,3,6H2;1H

InChI Key

SQRMCRUQZDBPSA-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN)F.Cl

Origin of Product

United States

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